molecular formula C17H22N6O B1666366 N9-Isopropylolomoucine CAS No. 158982-15-1

N9-Isopropylolomoucine

Cat. No.: B1666366
CAS No.: 158982-15-1
M. Wt: 326.4 g/mol
InChI Key: WHDJEAZLMYPLGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N9-Isopropyl-olomoucine is primarily a mitotic cyclin-dependent kinase (CDK) inhibitor . It targets CCNB 1/CDK1 . CDKs are a group of protein kinases that are crucial regulators of cell cycle progression, and their activity is required for cells to move through the cell cycle .

Mode of Action

N9-Isopropyl-olomoucine inhibits the activity of CDKs by binding to these enzymes and preventing them from phosphorylating their substrates . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by N9-Isopropyl-olomoucine is the cell cycle, particularly the transition from G2 phase to M phase . By inhibiting CDK1, N9-Isopropyl-olomoucine prevents the phosphorylation of key proteins required for entry into mitosis, thereby halting cell cycle progression .

Pharmacokinetics

Like other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of CDK1 by N9-Isopropyl-olomoucine results in cell cycle arrest, which can lead to apoptosis or programmed cell death . This makes N9-Isopropyl-olomoucine a potential therapeutic agent for cancer, as it can halt the uncontrolled cell division characteristic of cancer cells .

Action Environment

The action, efficacy, and stability of N9-Isopropyl-olomoucine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can affect the compound’s distribution within the body . .

Biochemical Analysis

Biochemical Properties

N9-Isopropyl-olomoucine is a potent inhibitor of mitotic cyclin-dependent kinases, specifically targeting CDK1 and CDK5. It interacts with these enzymes by binding to their ATP-binding sites, thereby inhibiting their kinase activity . This inhibition disrupts the cell cycle, particularly the transition from G2 phase to mitosis, which is crucial for cell division. The compound’s interaction with CDK1/cyclin B and CDK5/p35 complexes is essential for its biochemical activity .

Cellular Effects

N9-Isopropyl-olomoucine exerts significant effects on various cell types and cellular processes. It influences cell function by inhibiting CDK activity, leading to cell cycle arrest at the G2/M phase . This arrest can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, N9-Isopropyl-olomoucine affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDKs and their downstream targets . For instance, it has been shown to reduce the content of the astrocytic protein vimentin in peri-infarct tissue, indicating its impact on cellular responses to injury .

Molecular Mechanism

The molecular mechanism of N9-Isopropyl-olomoucine involves its binding to the ATP-binding sites of CDKs, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression. By targeting CDK1 and CDK5, N9-Isopropyl-olomoucine disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has been observed to inhibit viral replication by targeting CDKs involved in the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N9-Isopropyl-olomoucine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that N9-Isopropyl-olomoucine can maintain its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of N9-Isopropyl-olomoucine vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity, leading to cell cycle arrest and apoptosis without significant toxicity . At higher doses, N9-Isopropyl-olomoucine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N9-Isopropyl-olomoucine is involved in several metabolic pathways, primarily through its interaction with CDKs. The compound’s inhibition of CDK activity affects various metabolic processes, including glycolysis and oxidative phosphorylation . By disrupting these pathways, N9-Isopropyl-olomoucine can alter cellular energy metabolism and induce metabolic stress in cancer cells, contributing to its anticancer effects .

Transport and Distribution

Within cells and tissues, N9-Isopropyl-olomoucine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it exerts its inhibitory effects on CDKs . The compound’s distribution is influenced by its physicochemical properties, including its solubility and molecular weight .

Subcellular Localization

N9-Isopropyl-olomoucine exhibits specific subcellular localization, primarily targeting the nucleus where CDKs are active . Its localization is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular localization is crucial for its activity, as it ensures that N9-Isopropyl-olomoucine can effectively inhibit CDKs and disrupt the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9-isopropylolomoucine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N9-isopropylolomoucine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives.

Scientific Research Applications

N9-isopropylolomoucine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N9-isopropylolomoucine is unique due to its increased potency over olomoucine and its specific targeting of the CCNB 1/CDK1 complex. This makes it a valuable compound in cancer research and other scientific applications .

Properties

IUPAC Name

2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-12(2)23-11-20-14-15(19-10-13-6-4-3-5-7-13)21-17(18-8-9-24)22-16(14)23/h3-7,11-12,24H,8-10H2,1-2H3,(H2,18,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDJEAZLMYPLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425015
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158982-15-1
Record name N9-ISOPROPYL-OLOMOUCINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 158982-15-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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